1-[2-(2,5-Dimethylpyrrolidin-1-yl)ethyl]piperazine
Overview
Description
1-[2-(2,5-Dimethylpyrrolidin-1-yl)ethyl]piperazine is a chemical compound with the molecular formula C12H25N3 .
Synthesis Analysis
Unfortunately, I could not find specific information on the synthesis of this compound .Molecular Structure Analysis
The molecular structure of this compound consists of a piperazine ring attached to a 2,5-dimethylpyrrolidine ring via an ethyl linker .Chemical Reactions Analysis
I could not find specific information on the chemical reactions involving this compound .Physical and Chemical Properties Analysis
This compound has a predicted boiling point of 274.7±8.0 °C and a predicted density of 0.931±0.06 g/cm3 . It also has a molecular weight of 211.35 .Scientific Research Applications
Anticonvulsant Activity
1-[2-(2,5-Dimethylpyrrolidin-1-yl)ethyl]piperazine derivatives have been synthesized and tested for anticonvulsant activity. Studies have shown that several compounds in this category are effective in at least one seizure model, indicating their potential as anticonvulsant agents. For instance, specific compounds demonstrated high activity in the 6-Hz psychomotor seizure test as well as in the maximal electroshock and subcutaneous pentylenetetrazole screens (Kamiński, Rzepka, & Obniska, 2011); (Rybka et al., 2017).
Antimicrobial and Antifungal Activities
Compounds derived from this compound have shown promising results in antimicrobial studies. Some derivatives exhibited excellent antibacterial and antifungal activities when compared to standard drugs, suggesting their potential use in treating microbial infections (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Antiproliferative Effects Against Cancer
Certain derivatives of this compound have been synthesized and evaluated for their antiproliferative effect against human cancer cell lines. Notably, some compounds showed significant activity on all tested cell lines except K562, indicating their potential as anticancer agents (Mallesha et al., 2012).
Neuroprotective Approach in Alzheimer's Disease
A novel compound, incorporating this compound, was designed for a multi-target therapeutic neuroprotective approach as a potential treatment for Alzheimer's disease. This compound demonstrated properties such as inhibiting acetylcholinesterase activity and offering neuroprotection against Ab42 toxicity, which are critical in Alzheimer's disease management (Lecanu et al., 2010).
Insecticide Development
Research has been conducted on the use of this compound derivatives in developing novel insecticides. These compounds have shown certain growth-inhibiting activities against pests such as the armyworm, indicating their potential application in agriculture (Cai et al., 2010).
Memory Facilitation in Mice
Certain derivatives of this compound have been studied for their effects on learning and memory facilitation in mice. Research suggests that these compounds can significantly shorten arrival times and diminish numbers of errors in memory tests, highlighting their potential in cognitive enhancement (Li Ming-zhu, 2012).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[2-(2,5-dimethylpyrrolidin-1-yl)ethyl]piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3/c1-11-3-4-12(2)15(11)10-9-14-7-5-13-6-8-14/h11-13H,3-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYSWLIJSBRAXMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(N1CCN2CCNCC2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401228015 | |
Record name | 1-[2-(2,5-Dimethyl-1-pyrrolidinyl)ethyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401228015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1235439-57-2 | |
Record name | 1-[2-(2,5-Dimethyl-1-pyrrolidinyl)ethyl]piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1235439-57-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[2-(2,5-Dimethyl-1-pyrrolidinyl)ethyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401228015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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